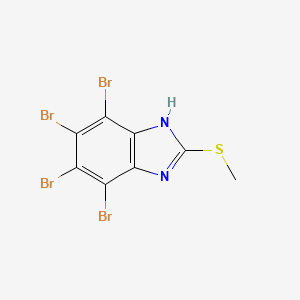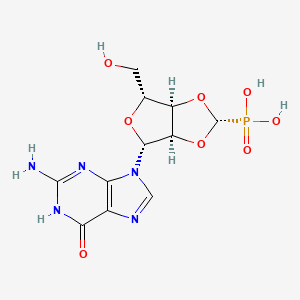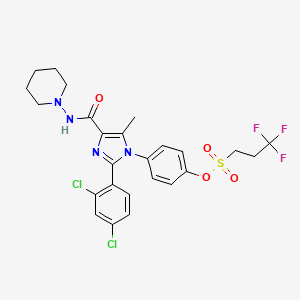
4,5,6,7-Tetrabromo-2-(methylsulfanyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-METHYL-4,5,6,7-TETRABROMO-BENZIMIDAZOLE is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. This compound is characterized by the presence of four bromine atoms and a methylthio group attached to the benzimidazole core. It is known for its potential biological activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-METHYL-4,5,6,7-TETRABROMO-BENZIMIDAZOLE typically involves the bromination of benzimidazole derivativesThe final step involves the methylation of the sulfur atom to obtain the desired compound .
Industrial Production Methods: Industrial production of S-METHYL-4,5,6,7-TETRABROMO-BENZIMIDAZOLE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bromine, sulfur, and methylating agents .
Chemical Reactions Analysis
Types of Reactions: S-METHYL-4,5,6,7-TETRABROMO-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the imidazole ring.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzimidazole derivatives .
Scientific Research Applications
S-METHYL-4,5,6,7-TETRABROMO-BENZIMIDAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against casein kinase II.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of S-METHYL-4,5,6,7-TETRABROMO-BENZIMIDAZOLE involves its interaction with specific molecular targets. One of the primary targets is casein kinase II, an enzyme involved in various cellular processes. The compound inhibits the activity of this enzyme, leading to the disruption of cellular signaling pathways. This inhibition is achieved through the binding of the compound to the ATP-binding site of the enzyme .
Comparison with Similar Compounds
- 4,5,6,7-TETRABROMO-1H-BENZIMIDAZOLE
- 4,5,6,7-TETRABROMO-1H-BENZOTRIAZOLE
- 4,5,6,7-TETRABROMO-1H-BENZIMIDAZOLE-2-N,N-DIMETHYLAMINE
Comparison: S-METHYL-4,5,6,7-TETRABROMO-BENZIMIDAZOLE is unique due to the presence of the methylthio group, which enhances its biological activity and specificity. Compared to other similar compounds, it exhibits higher potency as an enzyme inhibitor and has a broader range of applications in scientific research .
Properties
Molecular Formula |
C8H4Br4N2S |
|---|---|
Molecular Weight |
479.81 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C8H4Br4N2S/c1-15-8-13-6-4(11)2(9)3(10)5(12)7(6)14-8/h1H3,(H,13,14) |
InChI Key |
ZIGJZZDDPXRGTL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(3S,3aR,6R,6aR)-6-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]benzenecarboximidamide](/img/structure/B10759373.png)
![N-[1-(4-Carbamimidoyl-benzylcarbamoyl)-3-methylsulfanyl-propyl]-3-hydroxy-2-propoxyamino-butyramid](/img/structure/B10759376.png)
![3-[[(3R,3aR,6S,6aR)-3-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]benzenecarboximidamide](/img/structure/B10759394.png)
![N-({3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-YL}methyl)-D-glutamic acid](/img/structure/B10759399.png)

![2-[(3,5-Dichloro-4-trioxidanylphenyl)amino]benzoic acid](/img/structure/B10759406.png)


![(2R)-2-{(1R)-2-Oxo-1-[(2-thienylacetyl)amino]ethyl}-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B10759424.png)
![(3S,4R,5S)-4-hydroxy-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one](/img/structure/B10759447.png)




